(2S)-1-(cyclopropanesulfonyl)-2-methylpiperazine
Overview
Description
(2S)-1-(cyclopropanesulfonyl)-2-methylpiperazine is a useful research compound. Its molecular formula is C8H16N2O2S and its molecular weight is 204.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Polyelectrolyte Behavior in Copolymers
One of the applications of (2S)-1-(cyclopropanesulfonyl)-2-methylpiperazine, or similar compounds, is in the study of polyelectrolytes. The behavior of polyelectrolytes and chelating polymers in ultrafiltration is a topic of interest. Copolymers of 2-acrylamido-2-methyl-propanesulfonic acid and N-acryloyl-N-methylpiperazine have been studied to understand their interaction patterns with divalent metal ions. Such research can lead to differentiations between polymers based on their interactions and behaviors (Rivas & Moreno‐Villoslada, 2001).
Molecular Structure and Interaction Analysis
The composition and structure of the 2-methylpiperazine-carbon disulfide complex have been analyzed. This research is significant in understanding the molecular interactions and compositions of similar compounds, which can be fundamental in developing new materials or understanding chemical processes (Nishimura & Kinugasa, 1969).
Supramolecular Architecture
Multi-component hydrogen-bonding salts formed from 1-methylpiperazine and aromatic carboxylic acids have been studied, highlighting the importance of hydrogen-bond interactions in creating diverse 3D net supramolecular architectures. This research sheds light on the potential applications of these structures in various fields, including material science and molecular engineering (Yang et al., 2015).
Catalyst Applications
1,4-Disulfopiperazine-1,4-diium chloride has been employed as an efficient ionic catalyst in the synthesis of various compounds, demonstrating the versatility of piperazine derivatives in catalysis. Such applications are crucial in organic chemistry, particularly in enhancing reaction rates and yields (Shirini et al., 2017).
Protein Kinase Inhibition and Apoptosis Induction
Compounds similar to this compound have been studied for their role in inhibiting protein kinases and inducing apoptosis in certain cell lines. This research can have implications in understanding cellular mechanisms and developing therapeutic strategies (Ronca et al., 1997).
Properties
IUPAC Name |
(2S)-1-cyclopropylsulfonyl-2-methylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2S/c1-7-6-9-4-5-10(7)13(11,12)8-2-3-8/h7-9H,2-6H2,1H3/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMEOXMMDJCQBBK-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1S(=O)(=O)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNCCN1S(=O)(=O)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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